molecular formula C22H24N2O2S B2740421 1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea CAS No. 1448134-10-8

1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea

Cat. No. B2740421
CAS RN: 1448134-10-8
M. Wt: 380.51
InChI Key: ZZBWGZKMQQPYKQ-UHFFFAOYSA-N
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Description

The compound “1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea” is an organic compound. It contains a benzhydryl group, which is a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzhydryl group, a methoxy group, and a 5-methylthiophen-2-yl group. These groups would likely confer specific chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzhydryl, methoxy, and 5-methylthiophen-2-yl groups. For example, the benzhydryl group might undergo reactions typical of aromatic compounds, while the methoxy group could potentially participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzhydryl and methoxy groups could impact its solubility, while the 5-methylthiophen-2-yl group could influence its reactivity .

Scientific Research Applications

properties

IUPAC Name

1-benzhydryl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-16-13-14-20(27-16)19(26-2)15-23-22(25)24-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,19,21H,15H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBWGZKMQQPYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea

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